molecular formula C13H11F3N2O2S B2698381 Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956319-83-7

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate

Cat. No. B2698381
M. Wt: 316.3
InChI Key: NSXVMQYBEAGQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C13H11F3N2O2S . It is used in research and as an organic building block .


Molecular Structure Analysis

The molecular structure of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate consists of 13 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is 316.30 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Naphthalene Degradation and Environmental Applications

Naphthalene, a polycyclic aromatic hydrocarbon, has been extensively studied for its degradation pathways and environmental impact. Research has identified specific microorganisms capable of degrading naphthalene anaerobically, using sulfate as an electron acceptor. This process involves a series of reductions and carboxylations leading to the breakdown of naphthalene into simpler, non-toxic compounds. Such findings have significant implications for bioremediation strategies aimed at cleaning up naphthalene-contaminated environments (Meckenstock et al., 2000).

Applications in Supramolecular Chemistry and Sensors

Naphthalene derivatives have found extensive use in supramolecular chemistry and as components of sensory devices. Naphthalene diimides (NDIs), for example, are utilized in creating molecular switches, ion channels, and catalysis through anion-π interactions. These compounds' versatility extends to applications in gelators for aromatic system sensing and DNA intercalations for medicinal purposes. Such broad utility underscores naphthalene derivatives' significance in developing new molecular devices and therapeutic agents (Kobaisi et al., 2016).

Biodegradation Studies

Further insights into naphthalene's biodegradation have been gained through studies identifying specific metabolites formed during the process. These investigations have helped delineate the biochemical pathways involved in converting naphthalene to less harmful substances under anaerobic conditions, providing a clearer understanding of natural attenuation processes and informing bioremediation technologies (Zhang & Young, 2004).

Surfactant-Mediated Bioremediation

The bioavailability of naphthalene for microbial degradation has been enhanced using nonionic surfactants, demonstrating a novel approach to remediate contaminated water and soil. This method leverages the ability of surfactants to solubilize hydrophobic compounds like naphthalene, making them more accessible to degrading microorganisms and thereby accelerating the bioremediation process (Liu et al., 1995).

properties

IUPAC Name

naphthalene-1-carbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVMQYBEAGQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate

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